molecular formula C17H12FN3O4 B3007823 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide CAS No. 851094-48-9

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide

Cat. No.: B3007823
CAS No.: 851094-48-9
M. Wt: 341.298
InChI Key: AKKKKKPWLQHFMJ-UHFFFAOYSA-N
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Description

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the benzodioxin and oxadiazole intermediates. One common synthetic route includes:

    Formation of the Benzodioxin Intermediate: The reaction of 1,4-benzodioxane-6-amine with appropriate reagents under controlled conditions.

    Synthesis of the Oxadiazole Ring: The cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring.

    Coupling Reaction: The final step involves coupling the benzodioxin and oxadiazole intermediates with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.

Chemical Reactions Analysis

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biology: It is used in biological studies to investigate its effects on cellular pathways and its potential as a bioactive molecule.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.

Comparison with Similar Compounds

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide can be compared with other similar compounds such as:

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: This compound also contains a benzodioxin ring but differs in its sulfonamide moiety.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide: Similar in structure but with a methoxy group instead of a fluorine atom.

The uniqueness of this compound lies in its combination of the benzodioxin, oxadiazole, and fluorobenzamide moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O4/c18-12-4-1-10(2-5-12)15(22)19-17-21-20-16(25-17)11-3-6-13-14(9-11)24-8-7-23-13/h1-6,9H,7-8H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKKKKPWLQHFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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